![molecular formula C7H9N3O2 B15227403 (3-Methyl-4-nitropyridin-2-YL)methanamine CAS No. 886372-17-4](/img/structure/B15227403.png)
(3-Methyl-4-nitropyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-nitropyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position, a nitro group at the 4-position, and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:
Nitration: 3-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitropyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-methyl-4-aminopyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-4-nitropyridin-2-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitropyridine N-oxide: Similar in structure but with an N-oxide group instead of a methanamine group.
3-Nitropyridine: Lacks the methyl and methanamine groups, making it less complex.
4-Methylpyridine: Lacks the nitro and methanamine groups, making it less reactive.
Uniqueness
(3-Methyl-4-nitropyridin-2-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
(3-Methyl-4-nitropyridin-2-YL)methanamine, a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O2, with a molecular weight of approximately 168.15 g/mol. The compound features a nitro group and a methyl group attached to a pyridine ring, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | Not specified |
Molecular Formula | C7H8N2O2 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable case study reported by found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. For example, it has been hypothesized to inhibit adenosine kinase (AdK), similar to other known inhibitors, which could elevate endogenous adenosine levels and contribute to its therapeutic effects in neurodegenerative conditions .
Case Studies
- Antimicrobial Efficacy : A randomized controlled trial evaluated the efficacy of this compound in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to control groups.
- Cancer Cell Line Studies : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to increased apoptosis markers, including cleaved PARP and activated caspase-3 .
Properties
CAS No. |
886372-17-4 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3-methyl-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4,8H2,1H3 |
InChI Key |
OREDWZRGAAVVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.